5-Methoxy-2-nitrobenzonitrile
Overview
Description
5-Methoxy-2-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.15 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine and trifluoroacetic anhydride in dichloromethane at 20°C for 1 hour . The reaction solution is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (CH3O-) and a nitro group (NO2) attached to it .Physical And Chemical Properties Analysis
This compound has a melting point of 96°C . The predicted boiling point is 352.2±32.0°C, and the predicted density is 1.32±0.1 g/cm3 . It is stored in a dry, sealed container at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Related Compounds: The compound 3-methoxy-4-chloro-5-nitrobenzonitrile, similar to 5-methoxy-2-nitrobenzonitrile, was synthesized from vanillin for use in the synthesis of the C_9-N fragment of maytansine, highlighting the potential of related compounds in complex chemical syntheses (Sun & Kao, 1981).
- Development of Pharmaceuticals: A derivative, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, was utilized in the synthesis of Gefitinib, an anticancer drug, demonstrating the role of similar compounds in pharmaceutical development (Jin et al., 2005).
- Investigation in Material Science: Studies on 2-methoxy-4-nitrophenyl derivatized carbon powder, related to this compound, have been conducted to explore potential applications in material science, particularly in modifying carbon particle surfaces (Pandurangappa & Ramakrishnappa, 2006).
Molecular and Physical Properties
- Molecular Structure Analysis: Investigations into the molecular geometries and internal rotational barriers of compounds like 2-nitrobenzonitrile provide insights into the structural and electronic properties of these molecules, which is critical for understanding their chemical behavior (Chen & Chieh, 2002).
- Thermophysical Properties: Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles, closely related to this compound, help in understanding the thermal behavior of these compounds, which is important for various industrial processes (Jiménez et al., 2002).
Applications in Synthesis and Catalysis
- Role in Chemical Synthesis: The synthesis of 2H-3,1-benzoxazine derivatives using 2-amino-5-nitrobenzonitrile showcases the utility of related compounds in creating novel chemical structures, potentially useful in various chemical applications (Li et al., 2006).
- Catalysis and Chemical Transformations: The use of nitrobenzonitriles in hydrogenation reactions using Raney nickel catalyst indicates the potential of these compounds in catalysis and as intermediates in chemical transformations (Koprivova & Červený, 2008).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXTYFJQZDWUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312869 | |
Record name | 5-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38469-84-0 | |
Record name | 5-Methoxy-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38469-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 263768 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38469-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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